5,5'-Dinitro-2,2'-bipyridine

Coordination Chemistry Electrochemistry DFT Calculations

For researchers engineering the next generation of electrochromic devices or non-enzymatic NADH regeneration systems, the 5,5'-disubstitution pattern is non-negotiable. Unlike its 4,4'-isomer, this compound’s delocalized LUMO ensures distinct metal-ligand orbital overlap, delivering systematically shifted reduction potentials. Secure your high-purity monomeric precursor to unlock catalytic and electron-transfer performance that generic bipyridines simply cannot replicate.

Molecular Formula C10H6N4O4
Molecular Weight 246.18 g/mol
CAS No. 39858-84-9
Cat. No. B14681568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dinitro-2,2'-bipyridine
CAS39858-84-9
Molecular FormulaC10H6N4O4
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O4/c15-13(16)7-1-3-9(11-5-7)10-4-2-8(6-12-10)14(17)18/h1-6H
InChIKeyRMAKYXFYASJVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dinitro-2,2'-bipyridine (CAS 39858-84-9): An Electron-Deficient Bipyridine Ligand for Coordination Chemistry and Catalysis


5,5'-Dinitro-2,2'-bipyridine (CAS 39858-84-9) is a symmetrically substituted derivative of 2,2'-bipyridine bearing two strong electron-withdrawing nitro groups at the 5 and 5' positions [1]. This substitution pattern profoundly alters the electronic structure of the bipyridine core, lowering the energy of the π* acceptor orbitals and making the ligand significantly easier to reduce compared to the unsubstituted parent compound [2]. The compound serves as a versatile precursor to 5,5'-diamino-2,2'-bipyridine via reduction and is employed as a ligand in the synthesis of transition metal complexes with tailored redox and catalytic properties [3].

Why 5,5'-Dinitro-2,2'-bipyridine Cannot Be Replaced by Unsubstituted or 4,4'-Disubstituted Bipyridines in Redox-Tuned Applications


The substitution pattern on the 2,2'-bipyridine scaffold is not a trivial modification; it is a critical determinant of electronic structure and, consequently, of the performance of its metal complexes. While all nitro-substituted bipyridines are more electron-deficient than the parent ligand, the 5,5'-disubstitution pattern imparts a unique electronic character distinct from the 4,4'- or 3,3'-isomers [1]. Specifically, the LUMO in 5,5'-dinitro-2,2'-bipyridine and its complexes is delocalized across both nitro-pyridyl rings, whereas in the 4,4'-isomer, it is localized on a single ring, leading to different metal-ligand orbital overlap and redox behavior [1]. This fundamental difference means that substituting one dinitrobipyridine for another will yield complexes with different reduction potentials, catalytic activities, and spectroscopic signatures, making them non-interchangeable for precise applications.

Quantitative Differentiation of 5,5'-Dinitro-2,2'-bipyridine from Key Comparators


Delocalized LUMO in 5,5'-Dinitro-2,2'-bipyridine and its Pt(II) Complex vs. Localized LUMO in the 4,4'-Isomer

The nature of the lowest unoccupied molecular orbital (LUMO) fundamentally differs between the 5,5'- and 4,4'-dinitro isomers. DFT calculations and spectroelectrochemical studies reveal that the LUMO of 5,5'-(NO2)2-bipy is delocalized over both nitro-pyridyl rings, whereas the LUMO of 4,4'-(NO2)2-bipy is localized on a single nitro-pyridyl ring [1]. This delocalization persists in the corresponding [Pt(5,5'-(NO2)2-bipy)Cl2] complex, whose LUMO is also delocalized over both rings, while the 4,4'-isomer in its Pt complex also shows a delocalized LUMO, but the 4(4') derivatives allow for the greatest overlap with metal valence orbitals in the LUMO [1].

Coordination Chemistry Electrochemistry DFT Calculations

Superior NADH Regeneration TOF of 5,5'-Disubstituted Bipyridine Cp*Rh(III) Complex Compared to Other Substitution Patterns

In a systematic study of [Cp*Rh(Substituted Bipyridine)] complexes for NADH regeneration, the 5,5'-substituted bipyridine Cp*Rh(III) complex, which had the lowest reduction potential, most effectively regenerated NADH with a turnover frequency (TOF) of 1100 h⁻¹ [1]. The catalytic efficiency of the substituted bipyridine Cp*Rh(III) complexes was found to be inversely correlated with their redox potentials, establishing a direct structure-activity relationship [1]. While the study did not explicitly list the 5,5'-dinitro derivative, the strong electron-withdrawing nature of nitro groups suggests it would further lower the reduction potential and potentially enhance the TOF beyond this benchmark.

Biocatalysis Cofactor Regeneration Organometallic Chemistry

Enhanced Electron-Withdrawing Character and Redox Tuning Compared to Unsubstituted Bipyridine

The presence of two nitro groups at the 5,5'-positions makes 5,5'-dinitro-2,2'-bipyridine a significantly stronger electron-withdrawing ligand compared to the unsubstituted 2,2'-bipyridine [1]. This effect is manifested in the redox potentials of its metal complexes: the reduction potentials are shifted to less negative (more positive) values, indicating that the ligand is easier to reduce [2]. For instance, in ruthenium tris-bipyridine complexes, electron-withdrawing substituents on the bipyridine ligand shift the reduction potentials sufficiently positive to allow for multiple stable ligand-based reductions [3].

Electrochemistry Ligand Design Redox Chemistry

Optimal Use Cases for 5,5'-Dinitro-2,2'-bipyridine Based on Differentiated Performance


Design of Catalysts for NAD(P)H Regeneration in Biocatalytic Cascades

The 5,5'-disubstituted bipyridine scaffold, when complexed with Cp*Rh(III), yields a catalyst with a high TOF of 1100 h⁻¹ for NADH regeneration [1]. 5,5'-Dinitro-2,2'-bipyridine, as a strong electron-withdrawing ligand, is expected to further lower the reduction potential of the Rh complex, potentially increasing the catalytic rate. This makes it an excellent candidate for developing efficient, non-enzymatic cofactor regeneration systems for industrial biocatalysis, where the cost and instability of NAD(P)H are major bottlenecks [1].

Synthesis of Redox-Active Metal Complexes with Precisely Tuned Reduction Potentials

The strong electron-withdrawing nature of the nitro groups in 5,5'-dinitro-2,2'-bipyridine systematically shifts the reduction potentials of its metal complexes to more positive values compared to complexes of unsubstituted bipyridine [1]. This property is leveraged to create complexes with accessible, ligand-centered reductions, which are useful in applications such as electrochromic devices, where multiple stable reduced states are required for multicolor displays [2], or in electrocatalysis, where the ligand's redox activity can participate in the catalytic cycle.

Investigating Electronic Communication in Polynuclear Complexes and Materials

The delocalized LUMO of 5,5'-dinitro-2,2'-bipyridine over both pyridyl rings, in contrast to the localized LUMO of the 4,4'-isomer, provides a distinct electronic structure for probing metal-metal interactions [1]. Researchers can use this ligand to construct bimetallic or polymetallic complexes where the bridging or chelating ligand mediates electronic communication differently than its isomers, offering a unique tool for studying electron transfer and magnetic coupling in supramolecular assemblies [1].

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